
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 7th position, an ethyl group at the 3rd position, and a methyl group at the 3rd position of the dihydroindole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this compound, the starting materials would include 7-chloro-3-ethyl-3-methylphenylhydrazine and an appropriate aldehyde or ketone.
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or acetic acid, with a catalyst like hydrochloric acid or acetic acid under reflux conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the indole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the double bond in the dihydroindole ring, converting it to a fully saturated indoline derivative.
Substitution: Electrophilic substitution reactions can take place at the aromatic ring, especially at positions 5 and 6, due to the electron-donating effect of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 7-Chloro-3-ethyl-3-methylindoline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to modulation of their activity. The chlorine atom and alkyl groups may enhance its binding affinity and specificity towards certain targets. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.
類似化合物との比較
7-Chloroindole: Lacks the ethyl and methyl groups, making it less bulky and potentially less selective in its interactions.
3-Ethylindole: Lacks the chlorine atom, which may reduce its binding affinity to certain targets.
3-Methylindole: Similar to 3-ethylindole but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Uniqueness: 7-Chloro-3-ethyl-3-methyl-2,3-dihydro-1H-indole is unique due to the combination of the chlorine atom and the ethyl and methyl groups, which confer specific steric and electronic properties. These modifications can enhance its biological activity and selectivity compared to other indole derivatives.
特性
分子式 |
C11H14ClN |
|---|---|
分子量 |
195.69 g/mol |
IUPAC名 |
7-chloro-3-ethyl-3-methyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14ClN/c1-3-11(2)7-13-10-8(11)5-4-6-9(10)12/h4-6,13H,3,7H2,1-2H3 |
InChIキー |
BAVMDDFJPCZWAH-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNC2=C1C=CC=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


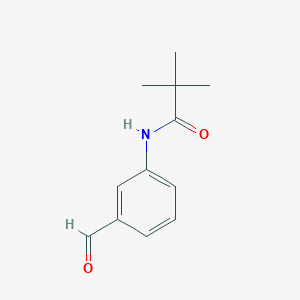
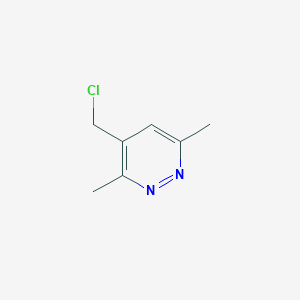
amine](/img/structure/B13220302.png)

![tert-Butyl 2-amino-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoate](/img/structure/B13220310.png)
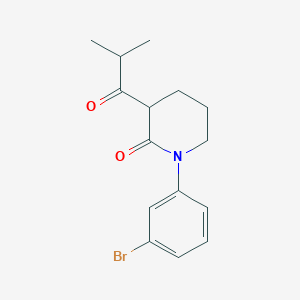
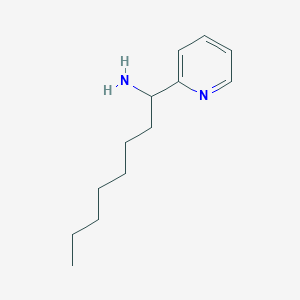

![1-([(Tert-butoxy)carbonyl]amino)-2-ethylcyclohexane-1-carboxylic acid](/img/structure/B13220344.png)
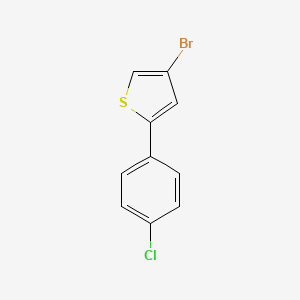
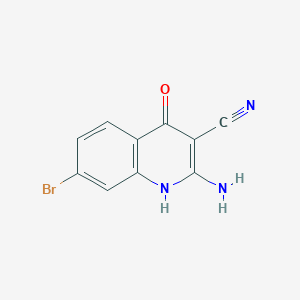

![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)
